molecular formula C7H3ClFNO B6145223 1-chloro-3-fluoro-5-isocyanatobenzene CAS No. 1446478-98-3

1-chloro-3-fluoro-5-isocyanatobenzene

Cat. No.: B6145223
CAS No.: 1446478-98-3
M. Wt: 171.55 g/mol
InChI Key: WFBXSNNMRKLWAV-UHFFFAOYSA-N
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Description

1-chloro-3-fluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by chlorine, fluorine, and isocyanate groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-fluoro-5-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-fluoro-5-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then isolated and purified .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-fluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-chloro-3-fluoro-5-isocyanatobenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various biomolecules, making it useful in biochemical applications. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-3-fluoro-5-isocyanatobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both chlorine and fluorine atoms on the benzene ring also imparts distinct electronic properties, making it a valuable compound for various synthetic applications .

Properties

CAS No.

1446478-98-3

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

1-chloro-3-fluoro-5-isocyanatobenzene

InChI

InChI=1S/C7H3ClFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H

InChI Key

WFBXSNNMRKLWAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)N=C=O

Purity

95

Origin of Product

United States

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